molecular formula C9H7NO2 B1312042 4-Methylphthalimide CAS No. 40314-06-5

4-Methylphthalimide

Cat. No. B1312042
CAS RN: 40314-06-5
M. Wt: 161.16 g/mol
InChI Key: UKRUJPIJOJHCOB-UHFFFAOYSA-N
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Description

4-Methylphthalimide is a stain with biological research applications . It is a maleimide .


Molecular Structure Analysis

The molecular formula of 4-Methylphthalimide is C9H7NO2 . The SMILES string representation is Cc1ccc2C(=O)NC(=O)c2c1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylphthalimide include a molecular weight of 161.16 . The melting point is 196.5-199.5°C .

Scientific Research Applications

Fluorescent Dye

  • Summary of the Application : 4-Methylphthalimide is used as a fluorescent dye in biochemistry . Fluorescent dyes are used to label or stain biological samples, allowing researchers to detect specific components of interest in a sample under a microscope.
  • Results or Outcomes : The use of 4-Methylphthalimide as a fluorescent dye can lead to the identification and study of specific biological components that the dye binds to. This can contribute to a better understanding of biological processes and structures .

Organic Donor-Acceptor (D-A) π-Conjugated Materials

  • Summary of the Application : Organic donor-acceptor (D-A) π-conjugated materials have been exploited for numerous applications, including sensors, thin-film transistors, and photovoltaic cells . 4-Methylphthalimide could potentially be used in the synthesis of these materials.
  • Results or Outcomes : The use of 4-Methylphthalimide in the synthesis of D-A π-conjugated materials could potentially lead to the development of more efficient or effective electronic devices .

Safety And Hazards

When handling 4-Methylphthalimide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash with plenty of soap and water. If irritation persists, seek medical advice .

properties

IUPAC Name

5-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRUJPIJOJHCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408788
Record name 4-Methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylphthalimide

CAS RN

40314-06-5
Record name 4-Methylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.00 g of 5-methyl-2-benzofuran-1,3-dione was suspended in 10 mL of chlorobenzene, to which 1.3 mL of 1,1,1,3,3,3-hexamethyldisilazane was added at room temperature, and this suspension was stirred for 10.5 hours while heating it under reflux. The reaction mixture was cooled to room temperature, and resultant precipitate was filtered out therefrom to yield 0.169 g of 5-methyl-1H-isoindole-1,3(2H)-dione as light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Xylene (15 ml) was added to 4-methylphthalic anhydride (3.0 g) and urea (1.2 g), and the mixture was stirred overnight at 150° C. The reaction mixture was cooled to room temperature, and precipitated crystals were collected by filtration and washed with ethanol and water. The crystals were dried under reduced pressure to give 4-methylphthalimide (2.4 g, Y.:82%) as white crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
GF da Silva, MF Dos Anjos, LW Rocha… - Biomedicine & …, 2017 - Elsevier
… The in silico analysis using molecular docking approach demonstrated that the phthalimide N-(4methyl-phenyl)-4-methylphthalimide (MPMPH-1) presented high affinity to adenylyl-…
Number of citations: 6 www.sciencedirect.com
WO Siegl, FC Ferris, PA Mucci - The Journal of Organic Chemistry, 1977 - ACS Publications
… Reaction of 4-Methylphthalimide with Ammonium Hydroxide. When 4-methylphthalimide was treated with NH4OH as described above, an off-white powder was obtained. …
Number of citations: 20 pubs.acs.org
JR Santin, GF da Silva, MVD Pastor… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: It was recently demonstrated that the phthalimide N-(4-methyl-phenyl)-4- methylphthalimide (MPMPH-1) has important effects against acute and chronic pain in mice, with …
Number of citations: 1 www.ingentaconnect.com
N Rabjohn, MF Drumm, RL Elliott - Journal of the American …, 1956 - ACS Publications
… In addition to the ester, 4-methylphthalimide was isolated in the first case, while in the latter … shown by experiments in which sodium phthalimide and sodium 4-methylphthalimide were …
Number of citations: 18 pubs.acs.org
V BAILLEUX, L VALLEE, JP NUYTS… - Chemical and …, 1994 - jstage.jst.go.jp
The anticonvulsant potential of a series of N-phenylphthalimide derivatives has been screened in subcutaneous pentylenetetrazole seizure (scPTZ) and maximal electroshock seizure (…
Number of citations: 56 www.jstage.jst.go.jp
K Yamanaka, M Jikei, M Kakimoto - Macromolecules, 2000 - ACS Publications
… of acetoamide, n-heptanoamide, and 4-methylphthalimide, respectively. The densities of the … The film, prepared from the hyperbranched polyimide with 4-methylphthalimide end groups, …
Number of citations: 92 pubs.acs.org
PH Mazzocchi, P Wilson, F Khachik… - The Journal of …, 1983 - ACS Publications
The mechanism of the photochemical addition of alkenes to phthalimides was investigated by determining the stereochemistry of the addition and the effect of aryl substituents on the …
Number of citations: 96 pubs.acs.org
SG Ramaswamy, E Adams - The Journal of Organic Chemistry, 1977 - ACS Publications
… Conversion of 3- or 4-methylphthalimide 2 to the diamide 3 was possible upon treatment of the imide with dry ammonia; up to 80% conversion was obtained and unreacted imide could …
Number of citations: 20 pubs.acs.org
LR Caswell, LY Soo, DH Lee, RG Fowler… - The Journal of …, 1974 - ACS Publications
… There is good agreement between the experimental and predicted dipole moments only for 3methylphthalic anhydride, 3-fluorophthalimide, 4-methylphthalimide, 3-fluorophthalic …
Number of citations: 5 pubs.acs.org
D Banerjee, K Junge, M Beller - Angewandte Chemie, 2014 - Wiley Online Library
… In all reactions in which we observed lower yields of 3 a, nonreacted 4-methylphthalimide was recovered. Notably, in some screening experiments, we also observed the formation of 5–…
Number of citations: 66 onlinelibrary.wiley.com

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